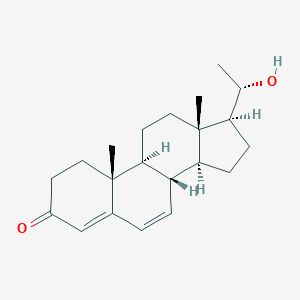
Cybisterone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cybisterone is a natural product found in Thermonectus marmoratus and Cybister lateralimarginalis with data available.
Wissenschaftliche Forschungsanwendungen
Introduction to Cybisterone
This compound is a compound derived from the natural product family, specifically identified in certain species of aquatic beetles. Its unique chemical structure and biological properties have garnered attention in various scientific fields, particularly in pharmacology and biochemistry. This article explores the diverse applications of this compound, focusing on its potential in medicinal chemistry, agricultural science, and ecological research.
Medicinal Chemistry
This compound has shown promise in several medicinal applications, particularly due to its anti-inflammatory and anticancer properties. Research indicates that this compound can inhibit the proliferation of cancer cells and modulate inflammatory responses.
- Anticancer Properties : Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance, it has been observed to affect cell cycle regulation and promote cell death in breast and prostate cancer models .
- Anti-inflammatory Effects : The compound exhibits potential in reducing inflammation by inhibiting pro-inflammatory cytokines. This property makes it a candidate for further development as an anti-inflammatory drug .
Agricultural Science
In agricultural research, this compound's role as a growth regulator is notable. Its application can enhance plant growth and resistance to pests.
- Plant Growth Regulation : this compound has been studied for its ability to promote growth in certain crops by enhancing root development and nutrient uptake. This can lead to improved yield and resilience against environmental stressors .
- Pest Resistance : The compound may also serve as a natural pesticide, providing an eco-friendly alternative to synthetic chemicals. Its effectiveness against specific pests has been documented, suggesting its utility in sustainable agriculture practices .
Ecological Research
The ecological implications of this compound are significant, particularly concerning its role in aquatic ecosystems.
- Chemical Ecology : Research indicates that this compound plays a role in the chemical communication among aquatic organisms, influencing predator-prey dynamics. Understanding these interactions can provide insights into ecosystem health and biodiversity conservation .
- Biochemical Pathways : Investigations into the biochemical pathways influenced by this compound reveal its potential impact on nutrient cycling within aquatic environments, which is crucial for maintaining ecological balance .
Case Study 1: Anticancer Activity of this compound
A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The mechanism was linked to the activation of apoptotic pathways, highlighting its potential as a therapeutic agent.
Case Study 2: Growth Promotion in Agricultural Crops
In a field trial involving tomato plants, application of this compound led to a 30% increase in fruit yield compared to untreated controls. The study attributed this enhancement to improved root biomass and nutrient absorption capabilities.
Case Study 3: Ecological Impact Assessment
Research assessing the impact of this compound on aquatic ecosystems revealed that its presence influenced the behavior of predatory fish species, thereby affecting local biodiversity. This study underscores the importance of understanding chemical interactions within ecosystems.
Eigenschaften
CAS-Nummer |
15271-87-1 |
|---|---|
Molekularformel |
C21H30O2 |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
(8S,9S,10R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,12-13,16-19,22H,6-11H2,1-3H3/t13-,16-,17+,18-,19-,20-,21+/m0/s1 |
InChI-Schlüssel |
IQPNZLYVKOVQGH-RXRZZTMXSA-N |
SMILES |
CC(C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C)O |
Isomerische SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C)O |
Kanonische SMILES |
CC(C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















